Co-MOF-74

Description

Properties

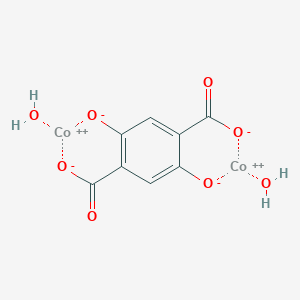

Molecular Formula |

C8H6Co2O8 |

|---|---|

Molecular Weight |

347.99 g/mol |

IUPAC Name |

cobalt(2+);2,5-dioxidoterephthalate;dihydrate |

InChI |

InChI=1S/C8H6O6.2Co.2H2O/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14;;;;/h1-2,9-10H,(H,11,12)(H,13,14);;;2*1H2/q;2*+2;;/p-4 |

InChI Key |

BDRVVFIOCODNEM-UHFFFAOYSA-J |

Canonical SMILES |

C1=C(C(=CC(=C1[O-])C(=O)[O-])[O-])C(=O)[O-].O.O.[Co+2].[Co+2] |

Origin of Product |

United States |

Foundational & Exploratory

Solvothermal Synthesis of Co-MOF-74: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the solvothermal synthesis of Cobalt-based Metal-Organic Framework-74 (Co-MOF-74), also known as CPO-27-Co. This material has garnered significant interest for its potential applications in gas storage and separation, catalysis, and notably, in the field of drug delivery due to its ordered porous structure and the presence of open metal sites.[1][2][3][4][5]

Core Concepts and Material Properties

This compound is a crystalline, porous material constructed from cobalt(II) ions coordinated to 2,5-dihydroxyterephthalic acid (DHTA or H₄DOBDC) organic linkers.[6][7] The resulting structure features one-dimensional hexagonal channels with exposed cobalt sites, which are crucial for its adsorptive and catalytic properties.[1] The material typically exhibits a rod-like crystal morphology.[1] The activation process, which involves the removal of solvent molecules from the pores, is critical to expose these open metal sites and achieve high surface area and porosity.[8][9][10][11]

Experimental Protocol: Solvothermal Synthesis of this compound

This protocol is a synthesis of methodologies reported in the literature.[1][6][12]

Materials:

-

Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

-

2,5-dihydroxyterephthalic acid (DHTA, H₄DOBDC)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (EtOH)

-

Methanol (B129727) (MeOH)

-

Deionized water (H₂O)

Equipment:

-

Teflon-lined stainless-steel autoclave (e.g., 60 mL)

-

Ultrasonicator

-

Oven

-

Centrifuge

-

Vacuum oven or Schlenk line for activation

Procedure:

-

Precursor Solution Preparation:

-

Solvothermal Reaction:

-

Product Isolation and Washing:

-

Drying and Activation:

-

Dry the washed solid under reduced pressure.[1]

-

Activate the material by heating under vacuum. A common activation procedure involves heating at 160 °C for 4 hours.[1] Another approach is a high-temperature activation at 300 °C to ensure the complete removal of coordinated solvent molecules like DMF.[8][10] The activation step is crucial for creating open metal sites.[8][9][10][11]

-

Data Presentation: Physicochemical Properties of this compound

The following table summarizes key quantitative data for this compound as reported in the literature. These values can be used as benchmarks for successful synthesis.

| Property | Value | Source |

| Crystallographic Data | ||

| Crystal System | Hexagonal | [1] |

| Space Group | P-31c | [7] |

| Porosity and Surface Area | ||

| BET Surface Area | ~1100 - 1300 m²/g | [6] |

| Pore Diameter | ~1.1 - 1.2 nm | [1] |

| Thermal Stability | ||

| Decomposition Temperature | > 350 °C (in N₂) | [12] |

| Adsorption Capacity | ||

| CO Adsorption (298 K, 1 bar) | 6.07 mmol/g | [8] |

Mandatory Visualization: Experimental Workflow and Logical Relationships

The following diagrams illustrate the solvothermal synthesis workflow and the logical relationship between the synthesis steps and the final product characteristics.

Caption: Workflow for the solvothermal synthesis of this compound.

Caption: Relationship between synthesis steps and this compound properties.

References

- 1. Metal–Organic Framework this compound-Based Host–Guest Composites for Resistive Gas Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Research Portal [scholarship.miami.edu]

- 5. Drug Delivery on Mg-MOF-74: The Effect of Drug Solubility on Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The activation of this compound with open metal sites and their corresponding CO/N2 adsorptive separation performance | CoLab [colab.ws]

- 9. In Situ Study of the Activation Process of MOF-74 Using Three-Dimensional Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Microwave-Assisted Synthesis of Co-MOF-74: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microwave-assisted synthesis of Cobalt-based Metal-Organic Framework-74 (Co-MOF-74), a material of significant interest for applications ranging from gas storage and separation to catalysis and drug delivery. The use of microwave irradiation offers a rapid and efficient alternative to conventional solvothermal methods, often resulting in materials with enhanced properties. This document details the synthesis protocol, presents key quantitative data, and outlines the critical parameters influencing the final product.

Introduction to this compound and Microwave-Assisted Synthesis

This compound, also known as CPO-27-Co, is a subclass of the MOF-74 family of metal-organic frameworks. These materials are characterized by their honeycomb-like porous structure, high density of open metal sites, and exceptional surface areas, making them highly attractive for various scientific and industrial applications. The framework consists of cobalt(II) ions coordinated to 2,5-dihydroxyterephthalic acid (DHTP or DOBDC) linkers.

Conventional synthesis of MOF-74 materials typically involves solvothermal methods that can require long reaction times, from hours to several days. Microwave-assisted synthesis has emerged as a powerful technique to accelerate the crystallization process, often reducing reaction times to minutes. This rapid heating can lead to the formation of smaller, more uniform crystals and can enhance the material's surface area and pore volume.[1][2] The microwave-assisted approach is not only time- and energy-efficient but also allows for better control over the nucleation and growth of the MOF crystals.[2]

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This section details a reproducible experimental protocol for the synthesis of this compound using a microwave reactor.

2.1. Materials and Reagents

-

Cobalt(II) acetate (B1210297) tetrahydrate (Co(CH₃COO)₂·4H₂O) or Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

-

2,5-dihydroxyterephthalic acid (H₄DHTP or H₄DOBDC)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (CH₃CH₂OH)

-

Deionized Water (H₂O)

-

Methanol (B129727) (CH₃OH) for washing

2.2. Synthesis Procedure

-

Precursor Solution Preparation: In a typical synthesis, a solution of the organic linker is prepared by dissolving 0.5 g of 2,5-dihydroxyterephthalic acid in a solvent mixture of 50 mL of DMF, 50 mL of ethanol, and 50 mL of deionized water. Concurrently, 1.5 g of cobalt(II) acetate tetrahydrate is dissolved in the same solvent mixture.

-

Mixing: The two solutions are combined and subjected to ultrasonic mixing to ensure the formation of a homogeneous solution.

-

Microwave Irradiation: The resulting solution is transferred to a microwave reactor equipped with a reflux condenser. The reaction mixture is then heated to 140°C and held at this temperature for 60 minutes with continuous stirring.

-

Isolation and Washing: After the reaction is complete, the mixture is allowed to cool to room temperature. The solid product is then separated from the supernatant. To remove unreacted precursors and solvent molecules from the pores, the product is washed with methanol. The methanol is decanted and replaced with fresh methanol every 12 hours for a total of 36 hours.

-

Drying: The purified this compound is dried under vacuum to remove the residual solvent.

Quantitative Data Presentation

The properties of this compound synthesized via microwave-assisted methods can be compared to those of its analogues and bimetallic variants. The following table summarizes key quantitative data from various studies.

| Material | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g) | Reference |

| This compound | Microwave-Assisted | ~1100-1300 | ~0.5-0.6 | 5.03 (at 0°C, 1 bar) | [3] |

| Ni-MOF-74 | Microwave-Assisted | >1200 | >0.5 | 3.99 (at 0°C, 1 bar) | [3] |

| Ni₁Co₁-MOF-74 | Microwave-Assisted | >1500 | Not Reported | 8.30 (at 0°C, 1 bar) | [3] |

| Mg-MOF-74 | Microwave-Assisted | ~1300-1500 | ~0.5-0.6 | Not Reported | [1] |

Characterization of this compound

To confirm the successful synthesis and to characterize the properties of this compound, several analytical techniques are employed:

-

Powder X-ray Diffraction (PXRD): To verify the crystalline structure and phase purity of the synthesized material.

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the this compound crystals.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the organic linker to the cobalt centers.

-

Gas Adsorption Analysis (e.g., N₂ adsorption at 77 K): To determine the BET surface area, pore volume, and pore size distribution.

Visualizing the Synthesis and Logical Relationships

5.1. Experimental Workflow

The following diagram illustrates the step-by-step workflow for the microwave-assisted synthesis of this compound.

5.2. Influence of Synthesis Parameters

The properties of the final this compound product are highly dependent on the synthesis parameters. The diagram below shows the logical relationships between key parameters and the resulting material characteristics.

Conclusion

The microwave-assisted synthesis of this compound presents a significant advancement over traditional methods, offering a rapid, efficient, and scalable route to this highly porous material. By carefully controlling the synthesis parameters, researchers can tailor the properties of this compound to meet the specific demands of various applications, from drug delivery systems to advanced catalytic processes. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this compound in a laboratory setting.

References

Controlling the Crystal Morphology and Size of Co-MOF-74: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the methodologies and underlying principles for controlling the crystal morphology and size of Cobalt-based Metal-Organic Framework-74 (Co-MOF-74). Precise control over these physical characteristics is paramount for optimizing the material's performance in various applications, including gas storage and separation, catalysis, and drug delivery, by influencing factors such as diffusion pathways and the availability of active sites.

The Critical Role of Synthesis Parameters

The final morphology and size of this compound crystals are a direct consequence of the interplay between several key synthesis parameters. These parameters govern the thermodynamics and kinetics of the nucleation and crystal growth processes. The most influential factors include the synthesis temperature, the composition of the solvent system, and the use of coordinating modulators.

Effect of Temperature

The reaction temperature in solvothermal synthesis is a critical parameter that can dictate the resulting crystal morphology. Studies have shown a distinct correlation between temperature and the shape of this compound crystals. Lower temperatures, around 100°C, tend to favor the formation of flower-like agglomerates of smaller crystals.[1] As the temperature is increased, a transition to more defined, individual hexagonal prism structures is observed.[1] This is attributed to the temperature's influence on the kinetics of crystal growth.

Table 1: Effect of Synthesis Temperature on this compound Morphology

| Synthesis Temperature (°C) | Resulting Crystal Morphology |

| 100 | Flower-like |

| 120 | Hexagonal prism |

| 135 | Hexagonal prism |

| 155 | Hexagonal prism |

Source:[1]

The Influence of Solvent Composition

The solvent system, typically a mixture of N,N-dimethylformamide (DMF), ethanol (B145695), and water, plays a multifaceted role in the synthesis of this compound. The polarity of the reaction solvent is a key factor in determining the deprotonation rate of the 2,5-dihydroxyterephthalic acid (H₄DOBDC) linker.[2] The water content in a DMF-H₂O mixed solvent system can be adjusted to control the deprotonation rate of the organic ligand, which in turn alters the crystal nucleation rate and, consequently, the morphology and size of the this compound crystals.[3] In the synthesis of the analogous Mg-MOF-74, the absence of DMF or ethanol can lead to the formation of large and polydisperse crystals due to decreased ligand solubility, which inhibits the nucleation process.

Coordination Modulation for Fine-Tuning Crystal Size and Aspect Ratio

Coordination modulators are molecules, often monofunctional ligands like carboxylic acids, that compete with the primary organic linker for coordination to the metal centers. This competition slows down the rate of crystal growth, allowing for more controlled formation of the MOF structure and preventing rapid precipitation of amorphous material.[4] The use of modulators is a powerful strategy for tuning the size and aspect ratio of MOF crystals.

For the broader MOF-74 series, the acidity of the modulator has been shown to be a key factor.[1] More acidic modulators have a weaker coordination ability, leading to larger crystals.[1] The concentration of the modulator also has a significant impact; increasing the concentration of a modulator like chloroacetic acid in the synthesis of Mg-MOF-74 has been shown to decrease the length of the crystals while the width remains relatively constant.[1] While extensive quantitative data for the effect of various modulators on this compound is still an area of active research, salicylic (B10762653) acid has been successfully employed to tune the size and introduce defects in this compound nanocrystals.[4]

Table 2: Effect of Modulator Concentration on Mg-MOF-74 Crystal Dimensions

| Modulator | Equivalents (relative to linker) | Crystal Length (μm) | Crystal Width (μm) |

| Chloroacetic Acid | 3 | ~10.1 | ~1.2 |

| Chloroacetic Acid | 5 | ~1.5 | ~1.2 |

Source:[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound with varying morphologies.

Protocol 1: Solvothermal Synthesis of Hexagonal Prism this compound

This protocol is adapted from typical solvothermal methods for M-MOF-74 synthesis.

Materials:

-

Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

-

2,5-dihydroxyterephthalic acid (H₄DOBDC)

-

N,N-dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve 2.43 mmol of H₄DOBDC and 8.67 mmol of Co(NO₃)₂·6H₂O in a 200 mL mixed solvent of DMF, ethanol, and deionized water (in a 1:1:1 volumetric ratio).[5]

-

The mixture is sonicated to ensure uniform mixing.[5]

-

The resulting suspension is transferred to a Teflon-lined autoclave and heated in an oven at 120°C for 24 hours.

-

After cooling to room temperature, the solid product is collected by centrifugation or filtration.[6]

-

The collected solid is washed multiple times with fresh DMF and then with methanol (B129727) to remove unreacted precursors and solvent molecules from the pores.[6]

-

The final product is dried under vacuum at an elevated temperature (e.g., 250°C) to activate the material.[5]

Protocol 2: Synthesis of Flower-like this compound at Lower Temperature

This protocol modifies the standard solvothermal synthesis by lowering the temperature to achieve a different morphology.

Procedure:

-

Follow steps 1 and 2 from Protocol 2.1.

-

Transfer the suspension to a Teflon-lined autoclave and heat in an oven at 100°C for 24 hours.[1]

-

Follow steps 4 through 6 from Protocol 2.1 for product collection, washing, and activation.

Protocol 3: Room-Temperature Synthesis of Nanocrystalline this compound

This method allows for the synthesis of nano-sized this compound crystals at ambient temperature.[6]

Materials:

-

Cobalt(II) acetate (B1210297) tetrahydrate (Co(CH₃COO)₂·4H₂O)

-

2,5-dihydroxyterephthalic acid (H₄DOBDC)

-

N,N-dimethylformamide (DMF)

-

Methanol

Procedure:

-

Prepare a solution of 1.0 mmol of H₄DOBDC in 5.0 g of DMF.[6]

-

Prepare a separate solution of 2.6 mmol of Co(CH₃COO)₂·4H₂O in a suitable solvent.

-

Add the H₄DOBDC solution dropwise to the cobalt acetate solution, which will immediately lead to the formation of a precipitate.[6]

-

Allow the reaction to proceed for 20 hours.[6]

-

Collect the solid product by centrifugation.[6]

-

Wash the product once with 20 mL of DMF, followed by two washes with 20 mL of methanol.[6]

-

Dry the final product under vacuum.

Visualizing the Synthesis and Control Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships governing the control of this compound crystal morphology.

Caption: A generalized workflow for the solvothermal synthesis of this compound.

Caption: Logical relationships in this compound crystal morphology control.

By carefully selecting and controlling these synthesis parameters, researchers can effectively tailor the crystal size and morphology of this compound to meet the specific demands of their intended applications. This guide provides a foundational understanding and practical protocols to achieve such control. Further research into a wider range of modulators and their quantitative effects on this compound will continue to refine our ability to produce these advanced materials with precision.

References

- 1. Size and morphology control over MOF-74 crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Size and morphology control over MOF-74 crystals - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. d-nb.info [d-nb.info]

- 4. Tuning the supramolecular isomerism of MOF-74 by controlling the synthesis conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

An In-depth Technical Guide to the Crystal Structure Analysis of Co-MOF-74 using X-ray Diffraction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystallographic analysis of Cobalt-based Metal-Organic Framework-74 (Co-MOF-74), a material of significant interest due to its unique porous structure and potential applications in gas storage, catalysis, and drug delivery. This document details the experimental protocols for its synthesis, the acquisition of X-ray diffraction (XRD) data, and the subsequent structural analysis using Rietveld refinement.

This compound Crystal Structure Data

The crystal structure of this compound has been determined through single-crystal X-ray diffraction, and the crystallographic data is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 270293.[1] The structure is characterized by one-dimensional hexagonal channels formed by the coordination of cobalt ions with 2,5-dihydroxyterephthalate (DHTP) linkers.

The key crystallographic parameters for this compound are summarized in the table below. This data is essential for the simulation of theoretical XRD patterns and for the initial model in Rietveld refinement of powder XRD data.

| Parameter | Value |

| Empirical Formula | C₈H₂Co₂O₆ |

| Formula Weight | 336.01 |

| Crystal System | Trigonal |

| Space Group | R-3 |

| a (Å) | 26.132(5) |

| b (Å) | 26.132(5) |

| c (Å) | 6.722(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 3976(3) |

| Z | 18 |

| Density (calculated) (g/cm³) | 2.523 |

Experimental Protocols

Solvothermal Synthesis of this compound

A reliable method for synthesizing high-quality, crystalline this compound suitable for XRD analysis is the solvothermal method. The following protocol is a representative example compiled from established procedures.

Materials:

-

Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

-

2,5-dihydroxyterephthalic acid (H₄DOBDC or DHTP)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (EtOH)

-

Deionized water (H₂O)

-

Teflon-lined stainless-steel autoclave

Procedure:

-

In a glass beaker, dissolve a 3.3:1 molar ratio of Cobalt(II) nitrate hexahydrate and 2,5-dihydroxyterephthalic acid in a solvent mixture of DMF, ethanol, and deionized water with a volume ratio of 15:1:1.

-

Ensure complete dissolution by using an ultrasonic bath for approximately 20-30 minutes to create a homogeneous solution.

-

Transfer the resulting solution into a 100 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to 100-120 °C and maintain this temperature for 24 hours.

-

After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

-

The resulting crystalline product is collected by filtration or centrifugation.

-

To remove unreacted precursors and residual solvent from the pores, the collected solid is washed thoroughly with fresh DMF and then with methanol.

-

The final product is activated by drying under a dynamic vacuum at a temperature of 150-250 °C for several hours. This step is crucial to remove coordinated solvent molecules and open the metal sites.

Powder X-ray Diffraction (PXRD) Data Acquisition

High-quality PXRD data is essential for accurate structural analysis. The following outlines a typical data collection procedure.

Instrumentation:

-

A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

-

A position-sensitive detector, such as a PIXcel or LynxEye detector, is recommended for improved data collection efficiency and resolution.

Sample Preparation:

-

A small amount of the activated this compound powder is gently ground in an agate mortar to ensure a random orientation of the crystallites.

-

The finely ground powder is then packed into a sample holder (e.g., a zero-background silicon holder or a glass capillary). Care should be taken to create a flat and smooth surface to minimize preferred orientation effects.

Data Collection Parameters:

-

Voltage and Current: The X-ray tube is typically operated at 40 kV and 40 mA.

-

2θ Range: Data is collected over a 2θ range of 5° to 50° or higher, which covers the most characteristic diffraction peaks of this compound.

-

Step Size: A step size of 0.01° to 0.02° in 2θ is generally sufficient.

-

Time per Step: The collection time per step can range from 1 to 10 seconds, depending on the desired signal-to-noise ratio.

Crystal Structure Analysis Workflow

The analysis of the collected PXRD data to determine and refine the crystal structure of this compound typically follows the workflow illustrated below. The primary method for analyzing powder diffraction data for crystalline materials like MOFs is Rietveld refinement.

Data Processing

-

Background Subtraction: The raw diffraction data is first processed to remove the background scattering, which can arise from the sample holder, air, and amorphous content.

-

Peak Search and Indexing: The positions of the diffraction peaks are identified. These peak positions are then used to determine the unit cell parameters and the Bravais lattice. This step also helps to confirm the phase purity of the synthesized material by comparing the experimental pattern with a simulated pattern from the known CIF file.

Rietveld Refinement

Rietveld refinement is a powerful technique that fits a calculated diffraction pattern to the entire experimental pattern. This is achieved by refining a set of instrumental and structural parameters using a least-squares algorithm.

The logical relationship of parameters in a Rietveld refinement is shown in the diagram below.

Step-by-Step Refinement Protocol:

-

Initial Model: Start with an initial structural model for this compound, which is readily available from its CIF file (CCDC 270293).[1] This model includes the space group, atomic coordinates, and initial lattice parameters.

-

Scale Factor and Background Refinement: In the first step, refine the scale factor and the background parameters. The background is typically modeled using a polynomial function.

-

Unit Cell Parameters: Subsequently, refine the unit cell parameters.

-

Peak Shape Parameters: Refine the parameters that define the peak shape, such as the Gaussian and Lorentzian components (e.g., using a pseudo-Voigt function). This accounts for both instrumental and sample-related peak broadening.

-

Atomic Coordinates and Isotropic Thermal Parameters: In the final stages, refine the atomic coordinates and the isotropic thermal parameters (Biso) for each atom. It is often advisable to apply constraints or restraints based on known chemical information to maintain a stable refinement.

-

Assessment of Fit: The quality of the fit is assessed by examining the difference plot (observed - calculated pattern) and the weighted profile R-factor (Rwp) and goodness-of-fit (χ²) values. A good refinement will have a flat difference plot and low R-factors.

Conclusion

The structural analysis of this compound using XRD is a robust process that combines careful experimental synthesis and data collection with detailed computational analysis. By following the protocols outlined in this guide, researchers can reliably synthesize and characterize this important metal-organic framework. The detailed crystal structure information obtained from such analyses is fundamental for understanding its properties and for the rational design of new functional materials for a wide range of applications, including those in the pharmaceutical and drug development sectors.

References

Determining the Pore Size Distribution of Co-MOF-74: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed to determine the pore size distribution of Cobalt-based Metal-Organic Framework-74 (Co-MOF-74). A thorough understanding of the porous architecture of this material is critical for its application in gas storage, separation, catalysis, and drug delivery. This document outlines the key experimental protocols, presents relevant quantitative data, and offers visual representations of the experimental workflow.

Introduction to this compound Porosity

This compound, a member of the isostructural M-MOF-74 series, is renowned for its high porosity and the presence of open metal sites. These characteristics make it a material of significant interest for various applications. The structure consists of cobalt ions coordinated by 2,5-dihydroxyterephthalate organic linkers, forming one-dimensional hexagonal pores. The precise determination of the size and distribution of these pores is paramount for predicting and optimizing its performance in any given application. The primary technique for this characterization is gas physisorption analysis.

Experimental Methodology: Gas Physisorption

Gas sorption is a powerful technique used to characterize the porous properties of materials, including surface area, pore volume, and pore size distribution.[1] The method involves exposing the material to a probe gas, typically nitrogen or argon, at a specific temperature and measuring the amount of gas adsorbed at various relative pressures.

Sample Preparation and Activation

Prior to analysis, the as-synthesized this compound must be activated to ensure the pores are free of solvent molecules and other impurities that may have been introduced during synthesis.

Experimental Protocol: Sample Activation

-

Sample Loading: A precisely weighed amount of the this compound sample (typically 30-50 mg) is placed into a sample tube of known mass.[2]

-

Solvent Exchange: To facilitate the removal of high-boiling point solvents like N,N-dimethylformamide (DMF) often used in synthesis, the sample is typically immersed in a more volatile solvent, such as methanol (B129727) or ethanol, for a period of time.[3] The solvent is decanted and replaced with fresh solvent multiple times to ensure complete exchange.

-

Degassing: The sample is then heated under a dynamic vacuum. A typical activation procedure involves heating the sample to a specific temperature (e.g., 250 °C) for an extended period (e.g., 12 hours) under high vacuum.[4] This process removes the exchanged solvent and any other adsorbed species from the pores, making the full porous network accessible to the analysis gas.

Gas Adsorption/Desorption Isotherm Measurement

Once activated, the sample is transferred to the analysis port of a gas sorption analyzer. The instrument then doses the sample with a known amount of adsorbate gas at a constant cryogenic temperature, typically 77 K for nitrogen or 87 K for argon. The amount of gas adsorbed is measured at equilibrium over a range of relative pressures (P/P₀), generating an adsorption isotherm. Subsequently, the pressure is systematically decreased to measure the desorption isotherm.

Data Analysis and Pore Size Distribution Models

The shape of the adsorption/desorption isotherm provides qualitative information about the porous nature of the material. For microporous materials like this compound, a Type I isotherm is expected, characterized by a steep initial uptake at low relative pressures. The quantitative determination of the pore size distribution is achieved by applying mathematical models to the experimental isotherm data.

Brunauer-Emmett-Teller (BET) Method

The BET method is widely used to calculate the specific surface area of a material from the gas adsorption isotherm.[5][6] It is based on the multilayer adsorption of gas molecules on the material's surface.

Density Functional Theory (DFT) and Non-Local Density Functional Theory (NLDFT)

For the accurate determination of pore size distribution in microporous materials, Density Functional Theory (DFT) and its more advanced version, Non-Local Density Functional Theory (NLDFT), are the preferred methods.[3][7] These models relate the amount of gas adsorbed to the pore size by considering the fluid density profiles within different pore geometries (e.g., cylindrical, slit, or spherical). The NLDFT method, in particular, provides a more accurate description of the fluid behavior in narrow micropores compared to classical methods.[7]

Barrett-Joyner-Halenda (BJH) Method

The Barrett-Joyner-Halenda (BJH) method can also be used to calculate pore size distribution, particularly for mesoporous materials.[5] However, for microporous MOFs, DFT-based methods are generally considered more reliable.[3]

Quantitative Data for this compound

The following table summarizes typical quantitative data for this compound and its analogues, as reported in the literature. It is important to note that these values can vary depending on the synthesis conditions and activation procedures.

| Parameter | This compound | Ni-Co-MOF-74 | Reference |

| Pore Diameter (nm) | 1.1 - 1.2 | - | [8][9] |

| BET Surface Area (m²/g) | ~885 | - | [10] |

| Pore Volume (cm³/g) | ~0.41 | - | [10] |

Note: The data presented is a compilation from various sources and should be considered as representative values. Experimental results may vary.

Experimental and Data Analysis Workflow

The following diagram illustrates the logical workflow for determining the pore size distribution of this compound.

References

- 1. azonano.com [azonano.com]

- 2. osti.gov [osti.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. osti.gov [osti.gov]

- 5. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]

- 6. uu.diva-portal.org [uu.diva-portal.org]

- 7. shiresearchgroup.github.io [shiresearchgroup.github.io]

- 8. Metal–Organic Framework this compound-Based Host–Guest Composites for Resistive Gas Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. researchgate.net [researchgate.net]

Thermal Stability of Co-MOF-74 Under Inert Atmosphere: A Technical Guide

This technical guide provides a comprehensive overview of the thermal stability of Cobalt-based Metal-Organic Framework-74 (Co-MOF-74) when subjected to heat under an inert atmosphere. This document is intended for researchers, scientists, and professionals in materials science and drug development who utilize or are investigating the applications of MOFs, where thermal stability is a critical parameter.

Executive Summary

This compound, also known as CPO-27-Co, is a highly porous crystalline material renowned for its high density of open metal sites, making it a promising candidate for applications in gas storage, separation, and catalysis. The operational limits of such materials are often defined by their thermal stability. This guide details the characteristic multi-stage thermal decomposition profile of this compound under inert conditions (typically nitrogen or helium), presents quantitative data from thermogravimetric analysis (TGA), and provides standardized experimental protocols for synthesis and characterization.

The thermal decomposition of this compound is primarily a two-stage process. The initial stage involves the removal of guest and coordinated solvent molecules at temperatures up to approximately 250°C. The second, more critical stage is the decomposition of the framework itself, which typically begins at temperatures above 280°C and can extend to approximately 331°C, ultimately resulting in the formation of cobalt oxide.

Thermal Decomposition Profile

Under an inert atmosphere, the thermal breakdown of this compound follows a distinct and predictable pathway, characterized by two main weight loss events observable via Thermogravimetric Analysis (TGA).

Stage 1: Desolvation and Activation The first phase of weight loss occurs at relatively low temperatures, typically between 50°C and 250°C. This event corresponds to the removal of guest molecules residing within the MOF's pores and solvent molecules coordinated to the cobalt metal centers.[1][2] These molecules are remnants from the synthesis process and typically include water, N,N-dimethylformamide (DMF), methanol, or ethanol.[1] For instance, as-synthesized this compound equilibrated in air can show a weight loss of over 26% up to 100°C due to adsorbed water.[3][4] The complete removal of these molecules is a critical "activation" step required to expose the open metal sites for applications like gas adsorption.[1][5]

Stage 2: Framework Decomposition Following the complete removal of solvent molecules, the this compound framework remains stable over a significant temperature range. However, upon further heating, the structural integrity is compromised. The decomposition of the framework, characterized by the breakdown of the coordination bonds between the cobalt ions and the 2,5-dihydroxyterephthalate (linker), typically begins at temperatures exceeding 280°C.[2] Studies on nanocrystalline this compound have identified a decomposition temperature of 331°C.[6] Bimetallic variants, such as Ni-Co-MOF-74, exhibit similar stability, withstanding temperatures up to 320°C.[7] This decomposition process leads to the collapse of the crystalline structure and the combustion of the organic linker, leaving behind a metal oxide residue.[2]

Quantitative Thermal Stability Data

The following table summarizes the key thermal events and associated weight losses for this compound under an inert atmosphere, as compiled from various studies.

| Temperature Range (°C) | Typical Weight Loss (%) | Event Description |

| ~50 - 250 | 5 - 30% | Desolvation: Removal of physisorbed and coordinated solvent molecules (e.g., H₂O, DMF, Methanol) from the pores and metal sites.[1][2][3] |

| > 280 - 331 | Variable (structure-dependent) | Framework Decomposition: Breakdown of the organic linker and collapse of the crystalline structure, leading to the formation of cobalt oxide.[2][6][7] |

Experimental Protocols

Detailed methodologies for the synthesis, activation, and thermal analysis of this compound are provided below.

Synthesis of this compound (Solvothermal Method)

This protocol is a representative method for producing crystalline this compound.

-

Reagent Preparation: Dissolve 2,5-dihydroxyterephthalic acid (H₄DOBDC) and a cobalt salt, such as cobalt(II) nitrate (B79036) hexahydrate, in a solvent mixture, typically comprising N,N-dimethylformamide (DMF), ethanol, and water.[8][9]

-

Reaction: Place the solution in a Teflon-lined autoclave.

-

Heating: Heat the sealed autoclave to 120°C and maintain this temperature for 20-24 hours.[8]

-

Cooling & Collection: Allow the autoclave to cool to room temperature naturally. The resulting crystalline product can be collected by filtration.

-

Washing: Wash the collected crystals multiple times with fresh DMF and then perform a solvent exchange by soaking in anhydrous methanol. This step is crucial for removing unreacted precursors.[8]

Activation of this compound

Prior to TGA or application-based testing, the MOF must be activated to ensure the pores are free of guest molecules.

-

Sample Placement: Place the methanol-exchanged this compound sample in a suitable holder.

-

Evacuation: Heat the sample to a temperature between 150°C and 250°C under high vacuum for 12-18 hours.[1][2][5] This process removes the coordinated solvent molecules from the cobalt sites.

-

Handling: After activation, the material should be handled under an inert atmosphere to prevent re-adsorption of atmospheric water or other contaminants.

Thermogravimetric Analysis (TGA)

This protocol outlines the standard procedure for determining the thermal stability of activated this compound.

-

Instrument Setup: Use a thermogravimetric analyzer capable of controlling the atmosphere.

-

Sample Loading: Place a small amount (typically 5-10 mg) of activated this compound into the TGA pan.

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen (N₂) or helium, at a constant flow rate.[5][7]

-

Heating Program: Heat the sample from room temperature to a final temperature of at least 600°C. A typical heating rate is 10°C/min.[7]

-

Data Collection: Continuously record the sample weight as a function of temperature. The resulting curve of weight percent versus temperature provides the decomposition profile.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes involved in the thermal analysis of this compound.

Caption: Experimental Workflow for Thermal Analysis.

Caption: this compound Thermal Decomposition Pathway.

Conclusion

The thermal stability of this compound in an inert atmosphere is robust up to approximately 280°C, after which framework decomposition occurs. A critical prerequisite for achieving this intrinsic stability and for utilizing the material's full porous potential is a thorough activation step to remove residual synthesis solvents. The data and protocols presented in this guide provide a foundational understanding for researchers to reliably characterize and utilize this compound in thermally demanding applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Increasing Exposed Metal Site Accessibility in a this compound Material With Induced Structure-Defects [frontiersin.org]

- 3. Metal–Organic Framework this compound-Based Host–Guest Composites for Resistive Gas Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bimetal Nithis compound for highly selective NO capture from flue gas under ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05974F [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

chemical stability of Co-MOF-74 in different solvents

An In-depth Technical Guide to the Chemical Stability of Co-MOF-74 in Various Solvents

Executive Summary

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with vast potential in gas storage, separation, catalysis, and drug delivery. This compound, also known as CPO-27-Co, is particularly noted for its high density of coordinatively unsaturated metal sites, or "open metal sites," which are crucial for its functionality. However, the practical application of this compound is often dictated by its chemical stability in various environments, especially in the presence of different solvents. This guide provides a comprehensive overview of the chemical stability of this compound, summarizing key quantitative data, detailing experimental protocols for stability assessment, and visualizing the evaluation workflow.

Introduction to this compound

This compound is a member of the M-MOF-74 family of isostructural materials. Its framework consists of cobalt(II) ions coordinated by 2,5-dihydroxyterephthalic acid (H₄DOBDC) linkers. This arrangement creates one-dimensional hexagonal channels lined with exposed cobalt cations.[1] These open metal sites are Lewis acid sites that can strongly interact with guest molecules.[2] However, this high reactivity also makes them susceptible to interactions with solvent molecules, which can lead to structural changes or degradation. Understanding this stability is critical for designing robust applications, particularly in drug development where aqueous and organic media are prevalent.

Stability in Aqueous Media

The stability of this compound in water and aqueous solutions is a primary concern for many applications. Generally, MOFs with open metal sites are particularly vulnerable to hydrolysis.[3]

Water and Humidity

Numerous studies indicate that this compound's performance deteriorates upon exposure to water vapor or liquid water.[4][5] This is not due to simple pore filling but an irreversible chemical reaction. The degradation mechanism involves the dissociation of water molecules (H₂O → OH⁻ + H⁺) at the open cobalt sites.[5][6] The resulting hydroxide (B78521) (OH⁻) group "poisons" the metal center by binding to it, which reduces the material's capacity for adsorbing other molecules like CO₂.[6] The proton (H⁺) binds to an oxygen atom on the organic linker. These products significantly weaken the framework, leading to a breakdown of the crystal structure, especially at elevated temperatures (above 150 °C).[6]

Compared to other members of the MOF-74 family, this compound is relatively more resistant to water than its Mg- and Zn-based analogues. The relative reactivity trend is: this compound < Ni-MOF-74 < Mg-MOF-74 < Zn-MOF-74.[4]

Acidic and Basic Solutions

The stability in acidic and basic media is less extensively documented but some key insights are available:

-

Acidic Conditions: A bimetallic Ni₀.₃₇Co₀.₆₃-MOF-74, which shares the same framework, showed no obvious change in its crystal structure after being immersed in an acidic solution (pH = 4) for 72 hours, indicating good acid resistance.[7]

-

Basic Conditions: Studies on this compound as an electrocatalyst have been conducted in 0.1 M potassium hydroxide (KOH) solution, suggesting at least short-term stability under these alkaline conditions.[1]

Stability in Organic Solvents

This compound generally exhibits better stability in organic solvents than in water. Its stability is implicitly demonstrated by the solvents used in its synthesis and activation procedures.

-

N,N-Dimethylformamide (DMF): DMF is a common solvent for the solvothermal synthesis of this compound.[8][9] The material is stable during the synthesis process, though DMF molecules can coordinate to the open metal sites and must be removed during activation.[10]

-

Methanol (MeOH) and Ethanol (B145695) (EtOH): Methanol is frequently used as a washing solvent to exchange with higher-boiling point synthesis solvents like DMF prior to activation.[10][11] This implies that the framework is stable against degradation by methanol, at least over the duration of the washing process. Similarly, ethanol is often used in the synthesis solvent mixture.[8]

-

Other Solvents: While comprehensive studies across a wide range of organic solvents are limited, the stability in common solvents like DMF and lower alcohols suggests a general robustness in non-protic and less polar organic media. However, solvent molecules can occupy the open metal sites and their removal is crucial for activating the material.[10][12]

Quantitative Stability Data

The following table summarizes the reported stability of this compound and its close analogues in different solvents.

| Solvent/Medium | M-MOF-74 Variant | Conditions | Observation | Reference(s) |

| Water (Vapor/Liquid) | This compound, Ni-MOF-74, Mg-MOF-74, Zn-MOF-74 | Room Temperature and above | Irreversible reaction and structural degradation. Loss of gas uptake capacity.[4][6] Reactivity: Co < Ni < Mg < Zn.[4] | [4][5][6] |

| Acidic Water | Ni₀.₃₇Co₀.₆₃-MOF-74 | pH = 4, Room Temperature, 72 hours | Crystal structure maintained, indicating good acid stability. | [7] |

| Basic Water | This compound | 0.1 M KOH | Used as an electrocatalyst, implying short-term stability. | [1] |

| N,N-Dimethylformamide (DMF) | This compound | Synthesis and washing conditions | Stable; used as a synthesis solvent.[8][9] Coordinates to metal sites and requires removal.[10] | [8][9][10] |

| Methanol (MeOH) | This compound | Washing/Solvent exchange | Stable; used to wash and activate the material.[10] | [10][11] |

| Thermal (Nitrogen) | Ni₀.₃₇Co₀.₆₃-MOF-74 | Heating up to 320 °C | Thermally stable up to 320 °C. | [7] |

| Thermal (Nitrogen) | Cu(I)-MOF-74 | Heating up to 163 °C | Stable up to 163 °C before framework decomposition begins. | [9] |

Experimental Protocols for Stability Assessment

Assessing the chemical stability of this compound involves exposing the material to a specific solvent for a set duration and temperature, followed by characterization to detect any changes in its physical and chemical properties.

Sample Preparation and Exposure

-

Activation: The as-synthesized this compound is first "activated" by heating under vacuum to remove any guest solvent molecules from the pores and open metal sites.[10]

-

Exposure: A known quantity of the activated MOF is immersed in the solvent of interest in a sealed container.

-

Incubation: The container is kept at a specific temperature (e.g., room temperature, 60 °C) for a defined period (e.g., 24 hours, 72 hours, one week).

-

Recovery: The MOF sample is recovered from the solvent by filtration or centrifugation and dried under vacuum.

Characterization Techniques

-

Powder X-Ray Diffraction (PXRD): This is the primary technique to assess the retention of crystallinity.[13] A comparison of the PXRD pattern of the solvent-treated sample with that of the pristine activated sample reveals any loss of long-range order, amorphization, or phase change. A significant decrease in the intensity or broadening of diffraction peaks indicates structural degradation.[12]

-

Brunauer-Emmett-Teller (BET) Analysis: This method measures the specific surface area and pore volume of the material via nitrogen adsorption-desorption at 77 K.[13] A loss of porosity and surface area after solvent exposure is a strong indicator of framework collapse or pore blockage.[14]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the MOF framework. A shift in the decomposition temperature to a lower value after solvent treatment can indicate a weakening of the structure.[3][7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the chemical functional groups within the MOF. It can be used to detect the hydrolysis of metal-ligand bonds or the coordination of new species (like hydroxyl groups from water) to the metal centers.[3]

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and crystal size of the MOF particles. Changes such as fracture, aggregation, or loss of the distinct crystal shape after solvent exposure can be observed.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the chemical stability of this compound.

A generalized workflow for testing the chemical stability of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. carepapers.s3.amazonaws.com [carepapers.s3.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. utd-ir.tdl.org [utd-ir.tdl.org]

- 7. Bimetal Nithis compound for highly selective NO capture from flue gas under ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05974F [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | Increasing Exposed Metal Site Accessibility in a this compound Material With Induced Structure-Defects [frontiersin.org]

- 13. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of Co-MOF-74: An In-depth Guide to FTIR and Raman Analysis

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Among the vast family of MOFs, the MOF-74 series is distinguished by its high density of open metal sites, leading to exceptional performance in applications such as gas storage, separation, and catalysis.[1][2] The cobalt variant, Co-MOF-74 (also known as CPO-27-Co), features one-dimensional hexagonal channels decorated with coordinatively unsaturated Co(II) sites, making it a subject of intense research.

A thorough characterization of this compound is paramount to understanding its properties and performance. Vibrational spectroscopy, specifically Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a powerful, non-destructive means to probe the material's structure.[3] These techniques can confirm the successful coordination of the organic linker to the metal centers, verify the removal of guest molecules during activation, and study the interactions between the framework and adsorbed molecules.[3][4][5] This technical guide provides detailed experimental protocols, data interpretation, and a visual workflow for the characterization of this compound using FTIR and Raman spectroscopy, tailored for researchers and professionals in materials science and drug development.

Synthesis and Activation of this compound

The foundational step before any spectroscopic analysis is the synthesis of high-quality this compound crystals and their subsequent activation to expose the reactive metal sites.

Experimental Protocol: Solvothermal Synthesis

A widely adopted method for synthesizing this compound is the solvothermal approach.[6][7]

-

Precursor Solution Preparation: Dissolve 2.45 mmol of cobalt nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) in a 60 mL solvent mixture of N,N-dimethylformamide (DMF), ethanol (B145695) (EtOH), and deionized water (H₂O) in a 1:1:1 volumetric ratio.[6]

-

Linker Addition: Add 0.73 mmol of the organic linker, 2,5-dihydroxyterephthalic acid (H₄DOBDC), to the solution.[6]

-

Homogenization: Sonicate the resulting suspension until a clear solution is obtained.[6]

-

Crystallization: Transfer the solution to a 60 mL Teflon-lined autoclave and heat it at 121 °C for 24 hours.[6]

-

Product Recovery: After cooling to room temperature, collect the crystalline precipitate by centrifugation.[6]

Experimental Protocol: Activation

Activation is a critical process to remove solvent molecules (DMF, EtOH, H₂O) occluded within the pores and coordinated to the cobalt sites, which is essential for achieving the material's full porosity and functionality.[8]

-

Solvent Exchange: Wash the as-synthesized precipitate with fresh methanol (B129727) three times to exchange the high-boiling-point DMF with the more volatile methanol.[6]

-

Thermal Activation: Dry the methanol-exchanged solid under reduced pressure. Subsequently, activate the material by heating it under high vacuum at 150-160 °C for at least 4-12 hours.[6][9] This step removes the remaining methanol and water, exposing the coordinatively unsaturated cobalt sites.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is indispensable for confirming the coordination of the 2,5-dihydroxyterephthalate (DOBDC⁴⁻) linker to the cobalt ions by observing the vibrational modes of the functional groups.

Experimental Protocol: FTIR Analysis

-

Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the activated this compound powder with ~200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to ensure homogeneity. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000–400 cm⁻¹. A resolution of 4 cm⁻¹ with 64 scans is common.[9]

Data Interpretation and Key Vibrational Modes

The FTIR spectrum of this compound is characterized by several key absorption bands. The coordination of the carboxylate groups of the linker to the cobalt centers results in distinct shifts compared to the free H₄DOBDC linker. The O-H stretching vibration of the carboxylic acid group, which appears as a broad peak between 2500–3300 cm⁻¹ in the free linker, disappears upon deprotonation and coordination.[10]

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3350 - 3420 | Broad peak indicating O-H stretching of adsorbed water or residual hydroxyl groups from the linker. | [6][9] |

| ~1580 - 1630 | Asymmetric stretching vibration (νₐₛ) of the coordinated carboxylate group (COO⁻). | [9][11] |

| ~1410 | Symmetric stretching vibration (νₛ) of the coordinated carboxylate group (COO⁻). | [1][9] |

| ~1410 | C=C stretching vibration of the aromatic ring. | [1] |

| ~1243 | C-O stretching of the phenolate (B1203915) group from the deprotonated hydroxyl group of the linker. | [12] |

| ~1124 - 1199 | In-plane C-H bending vibrations of the benzene (B151609) ring. | [12] |

| ~825 - 887 | Out-of-plane C-H bending vibrations of the benzene ring. | [12] |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR. It is particularly sensitive to symmetric vibrations and is highly effective for probing the low-frequency metal-oxygen vibrational modes that are often weak or absent in FTIR spectra.

Experimental Protocol: Raman Analysis

-

Sample Preparation: Place a small amount of the activated this compound powder on a microscope slide or in a capillary tube.

-

Data Acquisition: Use a Raman spectrometer equipped with a laser source (e.g., 514.5 nm).[13] Focus the laser on the sample and collect the scattered light. The spectra can be measured under different gas atmospheres to study guest-host interactions.[6]

Data Interpretation and Key Vibrational Modes

Raman spectroscopy provides valuable insights into the framework's structure, especially the metal-ligand coordination. Shifts in peak positions upon the adsorption of guest molecules can be used to study the specific interactions with the open cobalt sites.[4][5]

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~1417 | Symmetric stretching vibration of the carboxylate group (COO⁻). | [4] |

| ~1278 | C-O stretching vibration of the phenolate group. | [4] |

| ~820 | C-H bending vibration of the benzene ring. | [4] |

| ~568 | Co-O stretching vibration. | [4] |

The observation of the Co-O stretching mode at ~568 cm⁻¹ is a direct confirmation of the coordination bond between the cobalt center and the oxygen atoms of the linker, providing definitive evidence of framework formation.[4]

Visualization of Workflow and Structure

Conclusion

FTIR and Raman spectroscopy are powerful and complementary analytical techniques for the robust characterization of this compound. FTIR is highly effective for monitoring the coordination environment of the organic linker's carboxylate groups and confirming the removal of solvent guests after activation. Raman spectroscopy provides direct evidence of the crucial Co-O framework bond and serves as a sensitive probe for studying the interactions of guest molecules with the open metal sites. By following the detailed protocols and data interpretation guidelines presented in this whitepaper, researchers can confidently verify the synthesis, activation, and structural integrity of this compound, enabling further exploration of its diverse applications.

References

- 1. Frontiers | Increasing Exposed Metal Site Accessibility in a this compound Material With Induced Structure-Defects [frontiersin.org]

- 2. mse.sysu.edu.cn [mse.sysu.edu.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The Interaction of Guest Molecules with this compound: A Vis/NIR and Raman Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and CO2/N2 Separation Performance Analysis of Mixed Matrix Membrane (MMM) Based on Different Bimetallic Metal–Organic Frameworks (Ni-Cu-MOF-74, Ni-Co-MOF-74, and Ni-Zn-MOF-74) [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to X-ray Photoelectron Spectroscopy (XPS) Analysis of Cobalt Oxidation States in Co-MOF-74

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of X-ray Photoelectron Spectroscopy (XPS) for the characterization of cobalt oxidation states in the metal-organic framework Co-MOF-74. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the analytical workflow, serving as a vital resource for researchers in materials science, catalysis, and drug development.

Introduction to XPS Analysis of this compound

This compound, also known as CPO-27-Co, is a highly porous crystalline material with open cobalt metal sites, making it a promising candidate for applications in gas storage and separation, catalysis, and sensing. The catalytic and adsorptive properties of this compound are intrinsically linked to the oxidation state of the cobalt centers. XPS is a surface-sensitive quantitative spectroscopic technique that provides valuable information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. By analyzing the core-level electron spectra, particularly the Co 2p region, the relative abundance of Co(II) and Co(III) species can be determined, offering critical insights into the material's synthesis, activation, and performance under various conditions.

Experimental Protocol for XPS Analysis of this compound

The following protocol is a synthesized methodology based on common practices reported in the literature for the XPS analysis of metal-organic frameworks.

Sample Preparation and Handling

-

Synthesis and Activation: this compound is typically synthesized via solvothermal methods. Prior to XPS analysis, the material must be activated to remove solvent molecules coordinated to the cobalt sites. A common activation procedure involves heating the as-synthesized this compound under vacuum. For instance, the sample can be heated to 150-250°C for several hours under high vacuum (e.g., <10⁻⁶ mbar) to ensure the removal of guest molecules.[1][2][3]

-

Handling Air-Sensitive Samples: Activated this compound can be sensitive to air and moisture. If the sample is air-sensitive, it should be handled in an inert atmosphere (e.g., a glovebox) and transferred to the XPS instrument using a vacuum transfer module to prevent atmospheric contamination.

-

Mounting: The powdered this compound sample is typically pressed into a pellet or mounted on a sample holder using double-sided conductive carbon tape. It is crucial to ensure a flat and uniform surface for analysis.

Instrumentation and Data Acquisition

-

XPS System: A high-performance XPS instrument equipped with a monochromatic Al Kα X-ray source (hν = 1486.6 eV) is commonly used.[4] The analysis is performed under ultra-high vacuum (UHV) conditions (e.g., <5 x 10⁻⁹ mbar) to minimize surface contamination.[4]

-

Charge Neutralization: this compound is an insulating material, and therefore, surface charging can occur due to the emission of photoelectrons. A low-energy electron flood gun or a dual-beam charge neutralizer (electrons and low-energy ions) is essential to prevent surface charging and ensure accurate binding energy measurements.[5][6][7]

-

Analysis Parameters:

-

Survey Scan: A wide-range survey scan (e.g., 0-1200 eV binding energy) is first acquired to identify all the elements present on the surface. Typical parameters are a pass energy of 160-200 eV and a step size of 1 eV.

-

High-Resolution Scans: High-resolution scans are then acquired for the elemental regions of interest, particularly Co 2p, C 1s, and O 1s. For these scans, a lower pass energy (e.g., 20-40 eV) and a smaller step size (e.g., 0.1 eV) are used to achieve better energy resolution.

-

Data Analysis and Deconvolution

-

Software: Specialized software such as CasaXPS is commonly used for processing the XPS data.[8][9][10][11]

-

Charge Correction: Due to residual charging effects, the binding energy scale is typically calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.[12][13][14]

-

Background Subtraction: The background signal from inelastically scattered electrons is subtracted from the high-resolution spectra before peak fitting. The Shirley or Tougaard background models are commonly employed for this purpose.[15][16][17][18]

-

Peak Fitting (Deconvolution): The high-resolution Co 2p spectrum is fitted with a set of synthetic peaks to identify and quantify the different cobalt oxidation states.

-

The Co 2p spectrum consists of two main peaks, Co 2p₃/₂ and Co 2p₁/₂, due to spin-orbit coupling.

-

Each of these main peaks can be deconvoluted into contributions from Co(II) and Co(III) species, along with their corresponding satellite peaks.

-

A mixed Gaussian-Lorentzian lineshape is typically used for the synthetic peaks.

-

Constraints, such as the spin-orbit splitting and the area ratio of the 2p₃/₂ and 2p₁/₂ components, are applied during the fitting process to ensure a chemically meaningful result.

-

Quantitative Data Presentation

The following table summarizes typical binding energies for the different cobalt species observed in the Co 2p spectrum of this compound. The exact peak positions can vary slightly depending on the specific sample and instrument calibration.

| Cobalt Species | Co 2p₃/₂ Binding Energy (eV) | Co 2p₁/₂ Binding Energy (eV) | Satellite Peak (eV) | Atomic Percentage (%) |

| Co(II) | 781.5 - 782.5 | 797.0 - 798.0 | 785.8 - 787.0 | Varies with synthesis and activation |

| Co(III) | 779.7 - 780.5 | 795.0 - 796.0 | ~790.0 | Varies with synthesis and activation |

Note: The atomic percentages of Co(II) and Co(III) are determined from the relative areas of the corresponding fitted peaks in the Co 2p spectrum and can vary significantly based on the synthesis conditions, post-synthetic modifications, and activation procedures.

Visualization of the XPS Workflow

The following diagram illustrates the logical workflow of the XPS analysis for determining the cobalt oxidation state in this compound.

Caption: Workflow for XPS analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. In Situ Study of the Activation Process of MOF-74 Using Three-Dimensional Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. Terephthalate and trimesate metal–organic frameworks of Mn, Co, and Ni: exploring photostability by spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00181G [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 7. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Charge Compensation [xpsfitting.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. casaxps.com [casaxps.com]

- 11. casaxps.com [casaxps.com]

- 12. researchgate.net [researchgate.net]

- 13. Effects of Alkali Metal (Li, Na, and K) Incorporation in NH2–MIL125(Ti) on the Performance of CO2 Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchmap.jp [researchmap.jp]

- 16. mmrc.caltech.edu [mmrc.caltech.edu]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

A Technical Guide to the Computational Modeling of Co-MOF-74: Structure, Properties, and Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Among the vast library of MOFs, the MOF-74 series (also known as CPO-27) is distinguished by its unique honeycomb-like structure, featuring one-dimensional hexagonal channels lined with a high density of open metal sites. This architecture provides exceptional properties for applications in gas storage and separation, catalysis, and drug delivery.

This guide focuses specifically on Co-MOF-74, where cobalt(II) ions serve as the metallic nodes. The presence of these coordinatively unsaturated cobalt sites makes this compound a subject of intense research, particularly for CO₂ capture and catalysis. Computational modeling is an indispensable tool for understanding and predicting the behavior of this compound at the atomic level, guiding experimental efforts and accelerating the discovery of new applications. This document provides an in-depth overview of the computational methodologies used to model its structure and properties, supported by experimental protocols and key data.

Structural and Physicochemical Properties of this compound

This compound is formed by Co(II) ions linked by 2,5-dihydroxyterephthalic acid (H₄dhtp or DOBDC). The cobalt ions are arranged in helical chains along the crystallographic c-axis, forming the inorganic secondary building units (SBUs). Each cobalt center in the activated (solvent-free) state has a five-coordinate square-pyramidal geometry, leaving one coordination site open and accessible to guest molecules within the 1D channels.[1][2] This open metal site is the primary driver for the material's strong interactions with various adsorbates.

| Property | Description | Typical Value(s) | Source(s) |

| Crystal System | Hexagonal | - | [1] |

| Space Group | R-3 | - | [3] |

| Pore Diameter | Diameter of the 1D hexagonal channels | ~11 - 12 Å | [4] |

| BET Surface Area | Brunauer-Emmett-Teller surface area | 900 - 1100 m²/g | [5] |

| Magnetic Properties | Determined by the electronic state of Co(II) ions | Antiferromagnetic | [6][7] |

Core Computational Modeling Methodologies

A multi-scale modeling approach is essential to capture the wide range of phenomena occurring in this compound, from quantum-level electronic interactions to bulk material properties like gas uptake.

Quantum Mechanics (QM) / First-Principles Methods

QM methods are used to solve the electronic Schrödinger equation, providing highly accurate descriptions of chemical bonding, electronic structure, and reaction energetics.

-

Density Functional Theory (DFT): DFT is the most widely used QM method for periodic systems like MOFs. It is essential for:

-

Geometry Optimization: Determining the lowest-energy crystal structure and the precise coordinates of atoms.

-

Electronic and Magnetic Properties: Calculating the electronic band structure, density of states (DOS), and predicting the magnetic ordering (ferromagnetic vs. antiferromagnetic).[6][7] For transition metals like cobalt, the DFT+U method is often employed to better describe the localized d-electrons.[6]

-

Adsorption Energetics: Calculating the binding energy of guest molecules (e.g., CO₂, H₂S, NH₃) to the open cobalt sites.[6][8] Accurate calculations require the inclusion of van der Waals (dispersion) corrections, such as Grimme's D2 or D3 schemes.[9]

-

-

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach offers a balance between accuracy and computational cost, making it ideal for studying catalytic reactions.[10]

-

The catalytically active region (the cobalt center, the reactant molecules, and adjacent linker atoms) is treated with a high-level QM method (like DFT).

-

The remainder of the MOF framework is treated with a computationally cheaper Molecular Mechanics (MM) force field.

-

This partitioning allows for the accurate modeling of bond-breaking and bond-forming events within the full structural context of the MOF.

-

Classical Simulation Methods

Classical methods use force fields—a set of equations and parameters that approximate the potential energy of a system—to simulate large numbers of atoms over long timescales.

-

Grand Canonical Monte Carlo (GCMC): GCMC is the standard method for predicting gas adsorption properties.[11][12] In a GCMC simulation, the system is in contact with a reservoir of particles at a fixed chemical potential (related to pressure), volume, and temperature. The simulation proceeds by attempting random particle insertions, deletions, and translations to sample the equilibrium distribution. It is used to calculate:

-

Adsorption Isotherms: The amount of gas adsorbed as a function of pressure.[13]

-

Selectivity: The preferential adsorption of one gas over another in a mixture.

-

Isosteric Heat of Adsorption (Qst): A measure of the interaction strength between the gas molecules and the MOF.

-

-

Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for a system of atoms, providing insight into the dynamic behavior of the system over time. In the context of this compound, MD is used to study:

-

Diffusion of Guest Molecules: Calculating the diffusion coefficients of gases or drug molecules through the 1D channels.[14]

-

Framework Flexibility: Assessing how the MOF structure responds to temperature changes or guest loading.

-

Drug Release Mechanisms: Simulating the process of a drug molecule leaving the MOF pore and entering a solvent environment.[15][16]

-

Below is a diagram illustrating the general workflow for selecting and applying these computational methods to predict the properties of this compound.

Applications in Research and Development

Gas Adsorption and Separation

The open cobalt sites in this compound act as strong Lewis acids, leading to favorable interactions with polarizable molecules like CO₂. Computational screening using GCMC simulations is vital for assessing its performance for carbon capture. DFT calculations provide fundamental insight into the nature of the CO₂-cobalt interaction.

| Gas Molecule | Property | Computed Value | Method | Source(s) |

| CO₂ | Adsorption Enthalpy | -40 to -45 kJ/mol | DFT | [8][17] |

| CO₂ | Adsorption Capacity | ~12.35 mmol/g (at high pressure) | GCMC | [4] |

| H₂O | Adsorption Isotherm | Stepwise adsorption profile | GCMC/Experiment | [2] |

| NH₃, H₂S, NO₂ | Binding Energy | Strong chemisorption predicted | DFT+U | [6][7] |

Catalysis

This compound is a promising catalyst for various organic transformations. QM/MM simulations have been instrumental in elucidating reaction mechanisms, such as the cycloaddition of CO₂ to epoxides to form cyclic carbonates.[10] The simulation can map the entire energy landscape of the reaction, identifying transition states and intermediates.

The diagram below outlines a typical catalytic cycle for CO₂ cycloaddition as elucidated by QM/MM studies.

Drug Delivery

The high porosity and tunable nature of MOF-74 make it a candidate for drug delivery systems. Molecular simulations, particularly MD, are used to investigate the loading and release of therapeutic agents.[14] Studies have explored the storage and diffusion of anticancer drugs like 5-fluorouracil (B62378) (5-FU) and methotrexate (B535133) (MTX) within the MOF-74 architecture.[16] Simulations can predict drug loading capacity and diffusion rates, which are critical for designing controlled-release formulations.

The following workflow illustrates the computational steps involved in assessing this compound for a drug delivery application.

Experimental and Computational Protocols

Synthesis and Characterization Protocol

Synthesis (Solvothermal Method): A typical synthesis involves dissolving a cobalt(II) salt (e.g., cobalt nitrate (B79036) hexahydrate) and the organic linker 2,5-dihydroxyterephthalic acid in a solvent mixture, often N,N-dimethylformamide (DMF), ethanol, and water.[18][19] The solution is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 100-120 °C) for an extended period (e.g., 24-72 hours).[20] After cooling, the resulting crystalline product is recovered, washed thoroughly with a solvent like methanol (B129727) to remove unreacted precursors, and activated by heating under vacuum to evacuate solvent molecules from the pores.[19]

Characterization:

-

Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized material.[21]

-

Thermogravimetric Analysis (TGA): To determine thermal stability and confirm the removal of solvent molecules during activation.

-

Gas Adsorption Analysis: N₂ adsorption-desorption isotherms at 77 K are measured to calculate the BET surface area and pore volume.[5]

Computational Simulation Protocols

DFT Calculation Protocol:

-

Software: VASP, Quantum ESPRESSO, CRYSTAL.[17]

-

Functional: A Generalized Gradient Approximation (GGA) functional like PBE is common. For higher accuracy, a hybrid functional such as B3LYP may be used.[17][22]

-

Dispersion Correction: An empirical dispersion correction (e.g., Grimme's D3) is crucial for accurately modeling non-covalent interactions.[17]

-

Basis Set/Cutoff: Plane-wave basis sets with an energy cutoff of at least 400-500 eV are typical.

-

k-point Sampling: A Monkhorst-Pack grid is used to sample the Brillouin zone.

-

DFT+U: For this compound, a Hubbard U correction (U ≈ 4 eV) is often applied to the Co d-orbitals to correct for self-interaction errors and improve the description of electronic properties.[6][22]

GCMC Simulation Protocol:

-

Software: RASPA, LAMMPS, Music.[23]

-

Force Field: The Universal Force Field (UFF) is a common starting point, but custom force fields derived from ab initio (QM) calculations are recommended for systems with open metal sites to accurately capture guest-framework interactions.[11] Lennard-Jones parameters and partial charges for the framework atoms are required. Guest molecules are often modeled with established force fields like TraPPE.[24]

-